molecular formula C8H4Cl2FN B1458839 3,5-Dichloro-4-fluorophenylacetonitrile CAS No. 1804421-31-5

3,5-Dichloro-4-fluorophenylacetonitrile

Cat. No.: B1458839
CAS No.: 1804421-31-5
M. Wt: 204.02 g/mol
InChI Key: SIQBGJFVRSLZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-4-fluorophenylacetonitrile is a useful research compound. Its molecular formula is C8H4Cl2FN and its molecular weight is 204.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,5-dichloro-4-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2FN/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQBGJFVRSLZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dichloro-4-fluorophenylacetonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the phenyl ring, along with an acetonitrile functional group. Its molecular formula is C9H6Cl2FN, and it exhibits unique physicochemical properties that influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen substituents enhances the compound's binding affinity and specificity.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways.
  • Receptor Modulation: It may modulate receptor activity, impacting cell signaling processes.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
Enzyme InhibitionSignificant inhibition of cyclooxygenase (COX) activity
Anti-inflammatoryReduced inflammatory markers in vitro
NeuroprotectiveDecreased amyloid-beta production in neuronal models
CytotoxicityExhibits cytotoxic effects at high concentrations

Case Studies

  • Inhibition of Amyloidogenesis:
    A study investigated the effects of this compound on amyloid-beta (Aβ) production in neuronal cell lines. The results demonstrated that the compound could significantly reduce Aβ levels by modulating γ-secretase activity, suggesting potential applications in Alzheimer's disease therapy .
  • Anti-inflammatory Effects:
    Research has shown that this compound possesses anti-inflammatory properties by inhibiting COX enzymes. This effect was evaluated using RAW 264.7 macrophage cells treated with lipopolysaccharide (LPS), leading to a marked reduction in nitric oxide synthesis and other inflammatory mediators .
  • Cytotoxicity Assessment:
    In various assays assessing cell viability, this compound exhibited cytotoxic effects at higher concentrations (≥100 µM). However, lower concentrations (1 µM) did not significantly affect cell viability in certain neuronal models .

Research Findings

Recent studies have expanded on the potential therapeutic applications of this compound:

  • Synthesis of Analogues: Researchers have synthesized various analogues to enhance efficacy and reduce toxicity. Modifications at the phenyl ring have been explored to optimize biological activity while maintaining safety profiles .
  • Pharmacokinetic Studies: Preliminary pharmacokinetic evaluations indicate favorable absorption profiles for compounds related to this compound, supporting further development as therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-4-fluorophenylacetonitrile
Reactant of Route 2
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3,5-Dichloro-4-fluorophenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.